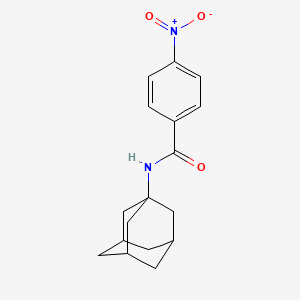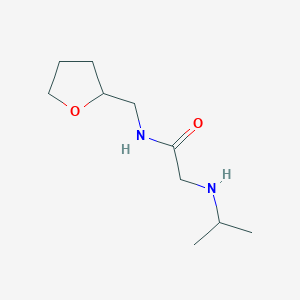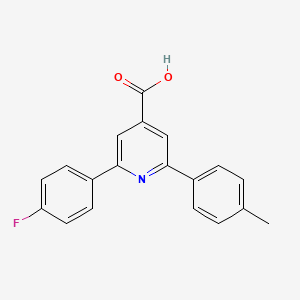
(E)-4-((3-allyl-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[((2Z)-3-ALLYL-4-(3-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE HYDROBROMIDE is a complex organic compound that features a thiazole ring, a pyrazolone core, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((2Z)-3-ALLYL-4-(3-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE HYDROBROMIDE typically involves multi-step reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the nitrophenyl group. The final steps involve the formation of the pyrazolone core and the addition of the hydrobromide salt. Reaction conditions often include the use of solvents like THF (tetrahydrofuran) and bases such as TEA (triethylamine) to facilitate nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[((2Z)-3-ALLYL-4-(3-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE HYDROBROMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amine.
Reduction: The thiazole ring can participate in reduction reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and pyrazolone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group would yield an aminophenyl derivative, while substitution reactions could introduce various functional groups into the thiazole or pyrazolone rings .
Scientific Research Applications
4-[((2Z)-3-ALLYL-4-(3-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE HYDROBROMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-[((2Z)-3-ALLYL-4-(3-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE HYDROBROMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes such as monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits for conditions like depression and Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
4-(3-Nitrophenyl)thiazol-2-ylhydrazone: Shares the thiazole and nitrophenyl groups but lacks the pyrazolone core.
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound used in cancer treatment.
Uniqueness
What sets 4-[((2Z)-3-ALLYL-4-(3-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE HYDROBROMIDE apart is its unique combination of structural features, which confer specific chemical reactivity and biological activity. The presence of both the thiazole and pyrazolone moieties allows for a diverse range of chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C23H22BrN5O3S |
|---|---|
Molecular Weight |
528.4 g/mol |
IUPAC Name |
1,5-dimethyl-4-[[4-(3-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]amino]-2-phenylpyrazol-3-one;hydrobromide |
InChI |
InChI=1S/C23H21N5O3S.BrH/c1-4-13-26-20(17-9-8-12-19(14-17)28(30)31)15-32-23(26)24-21-16(2)25(3)27(22(21)29)18-10-6-5-7-11-18;/h4-12,14-15H,1,13H2,2-3H3;1H |
InChI Key |
LKUVQJGUXRLUBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])CC=C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12040598.png)
![tert-Butyl 3-[(4-hydroxybenzyl)oxy]propylcarbamate, AldrichCPR](/img/structure/B12040601.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040603.png)




![methyl 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12040625.png)
![N-(1,3-benzodioxol-5-yl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040627.png)
![3-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B12040628.png)

![Ethyl (2-{[(1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate](/img/structure/B12040663.png)

